molecular formula C7H14N2O B15129538 2(1H)-Pyrimidinone, 4-ethyl-6-methyl-(9CI)

2(1H)-Pyrimidinone, 4-ethyl-6-methyl-(9CI)

Cat. No.: B15129538
M. Wt: 142.20 g/mol
InChI Key: AOMSIUBFTANJHR-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI): is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure consists of a pyrimidine ring with an oxygen atom at the second position, an ethyl group at the fourth position, and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Another approach involves the cyclization of 4-ethyl-6-methyl-2-aminopyrimidine with an appropriate oxidizing agent. This method requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and solvents are often optimized to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidinone analogs.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce dihydropyrimidinones.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) has a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) can be compared with other pyrimidinone derivatives, such as:

    2(1H)-Pyrimidinone, 4-methyl-6-ethyl-: Similar structure but different substitution pattern.

    2(1H)-Pyrimidinone, 4-ethyl-5-methyl-: Different position of the methyl group.

    2(1H)-Pyrimidinone, 4-ethyl-6-phenyl-: Phenyl group instead of a methyl group.

The uniqueness of 2(1H)-Pyrimidinone, 4-ethyl-6-methyl- (9CI) lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4-ethyl-6-methyl-1,3-diazinan-2-one

InChI

InChI=1S/C7H14N2O/c1-3-6-4-5(2)8-7(10)9-6/h5-6H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

AOMSIUBFTANJHR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(NC(=O)N1)C

Origin of Product

United States

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